

Improving signal-to-noise ratio with Atto 565 NHS ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079

[Get Quote](#)

Atto 565 NHS Ester Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **Atto 565 NHS ester**. Our goal is to help you improve your signal-to-noise ratio and achieve optimal results in your fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Atto 565 NHS ester** and what are its primary applications?

Atto 565 is a fluorescent label belonging to the rhodamine dye family.^{[1][2]} It is characterized by strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^[1] ^[3] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary and secondary amines, such as those found in proteins (e.g., lysine residues) and amine-modified oligonucleotides.^{[2][4][5][6][7]}

Common applications for **Atto 565 NHS ester** include:

- Labeling of proteins and antibodies for immunofluorescence (IF), flow cytometry (FACS), and other immunoassays.^[1]
- Fluorescence in-situ hybridization (FISH).^[1]
- High-resolution microscopy techniques such as PALM, dSTORM, and STED.^{[1][2]}

- Single-molecule detection.[1]

Q2: What are the optimal conditions for labeling with **Atto 565 NHS ester**?

Successful labeling with **Atto 565 NHS ester** is highly dependent on several factors, primarily pH. The optimal pH range for the coupling reaction is between 8.0 and 9.0, with a pH of 8.3 being a commonly recommended starting point.[4][5][8][9] At this pH, the primary amino groups on proteins are sufficiently deprotonated and highly reactive towards the NHS ester.[4][5] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, as buffers containing primary amines (e.g., Tris) will compete with the target molecule for labeling.[1][4][5]

Q3: How should I prepare and store the **Atto 565 NHS ester** stock solution?

It is highly recommended to prepare the **Atto 565 NHS ester** stock solution immediately before use.[1][4][5] The NHS ester is susceptible to hydrolysis in the presence of water, which renders it non-reactive.[4][5] The dye should be dissolved in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][5] If storage is necessary, the stock solution should be stored at -20°C, protected from light and moisture.[4] To avoid issues with dye aggregation and the formation of a colorless spiro-lactone, it is recommended to dilute an aliquot of the stock solution with acidified ethanol for concentration determination.[4]

Q4: How do I remove unconjugated Atto 565 dye after the labeling reaction?

Removal of free, unreacted dye is critical for achieving a good signal-to-noise ratio. The most common method for purifying the labeled conjugate is gel permeation chromatography (GPC), using a resin such as Sephadex G-25.[1][4][5] The labeled protein will elute first as a colored and fluorescent band, followed by a slower-moving band of the free dye.[5] Dialysis can also be used for purification.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise ratio can be caused by either a weak signal or high background. The following guide addresses common issues and provides solutions.

Problem 1: Weak or No Fluorescent Signal

Possible Cause	Recommended Solution
Inefficient Labeling	<ul style="list-style-type: none">- Verify pH: Ensure the labeling reaction buffer is within the optimal pH range of 8.0-9.0.[4][5][8][9]- Amine-Free Buffer: Confirm that your protein solution and labeling buffer are free of amine-containing substances like Tris or glycine.[1][4][5] If necessary, dialyze your protein against an appropriate buffer like PBS.[1]- Optimize Dye-to-Protein Ratio: The optimal molar ratio of dye to protein can vary. Start with a 2 to 3-fold molar excess of the dye.[4] You may need to perform a titration to find the optimal ratio for your specific protein.[1][10]- Fresh Dye Stock: Prepare the Atto 565 NHS ester solution immediately before use to avoid hydrolysis.[1][4][5]- Incubation Time: For Atto 565 NHS ester, a longer incubation time of up to 18 hours at room temperature may be required for the reaction to go to completion.[4][9]
Low Protein Concentration	A protein concentration below 2 mg/mL can decrease labeling efficiency.[1] Concentrate your protein solution if possible.
Protein Precipitation	If your protein precipitates after labeling, it may be due to over-labeling. Reduce the dye-to-protein molar ratio in the labeling reaction.
Photobleaching	<ul style="list-style-type: none">- Minimize the exposure of your sample to the excitation light.- Use an anti-fade mounting medium.[11]

Problem 2: High Background Fluorescence

Possible Cause	Recommended Solution
Insufficient Removal of Free Dye	- Thorough Purification: Ensure complete removal of unconjugated dye using gel filtration (e.g., Sephadex G-25) or extensive dialysis.[1][4][5] The presence of free dye is a major source of background signal.
Non-Specific Binding of the Labeled Antibody	- Blocking: Increase the concentration and/or incubation time of your blocking agent (e.g., BSA, normal serum).[12][13] - Washing Steps: Increase the number and duration of wash steps after antibody incubations to remove non-specifically bound antibodies.[14] - Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal while minimizing background.[13]
Autofluorescence of the Sample	- Control for Autofluorescence: Image an unstained sample under the same conditions to assess the level of autofluorescence.[11][15] - Spectral Separation: If possible, choose a fluorophore with an emission spectrum that is well-separated from the autofluorescence spectrum of your sample.
Hydrolyzed NHS Ester	Hydrolyzed, unreacted dye can contribute to background. Ensure your dye stock is fresh and anhydrous.[4][5]

Quantitative Data Summary

Parameter	Recommended Value/Range	Reference
Labeling Reaction pH	8.0 - 9.0	[4][5][8][9]
Recommended Labeling Buffer	pH 8.3	[4][5][16]
Protein Concentration	> 2 mg/mL	[1]
Initial Dye-to-Protein Molar Ratio	2:1 to 3:1	[4]
Atto 565 Incubation Time	Up to 18 hours at room temperature	[4][9]
Atto 565 Excitation Maximum (λ_{ex})	~564 nm	[1]
Atto 565 Emission Maximum (λ_{em})	~590 nm	[1]

Experimental Protocols

Detailed Protocol: Labeling an Antibody with Atto 565 NHS Ester

This protocol is a general guideline and may require optimization for your specific antibody.

1. Antibody Preparation:

- Dissolve or dialyze your antibody into an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3.[1] The antibody concentration should ideally be 2 mg/mL or higher.[1]
- Ensure the antibody solution is free from any amine-containing substances like Tris, glycine, or ammonium salts.[1]

2. Atto 565 NHS Ester Stock Solution Preparation:

- Immediately before starting the labeling reaction, dissolve the **Atto 565 NHS ester** in anhydrous, amine-free DMSO or DMF to a concentration of 1-2 mg/mL.[1][5]

3. Labeling Reaction:

- Calculate the required volume of the dye stock solution to achieve a desired molar excess. A 2-fold molar excess is a good starting point for antibodies.[\[1\]](#)
- Slowly add the dye solution to the antibody solution while gently stirring.
- Incubate the reaction mixture for up to 18 hours at room temperature, protected from light.[\[4\]](#)
[\[9\]](#)

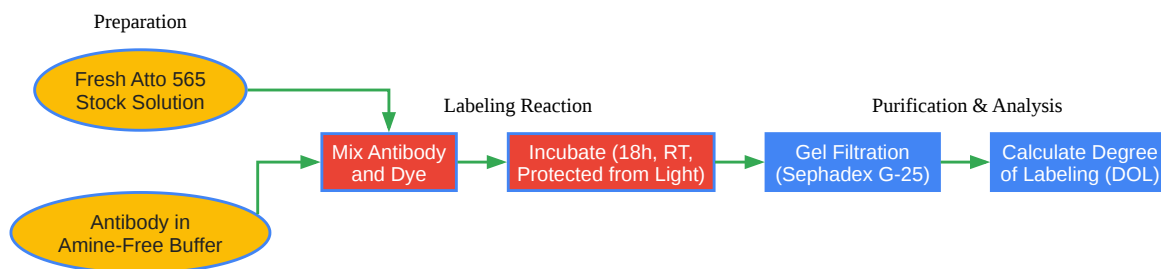
4. Purification of the Labeled Antibody:

- Prepare a gel filtration column (e.g., Sephadex G-25) with a bed volume at least 10 times the volume of your reaction mixture.
- Equilibrate the column with PBS (pH 7.4).[\[4\]](#)
- Apply the reaction mixture to the top of the column.
- Elute the conjugate with PBS. The first colored, fluorescent fraction to elute will be your labeled antibody. A second, slower-moving band will be the free dye.[\[5\]](#)

5. Determination of Degree of Labeling (DOL):

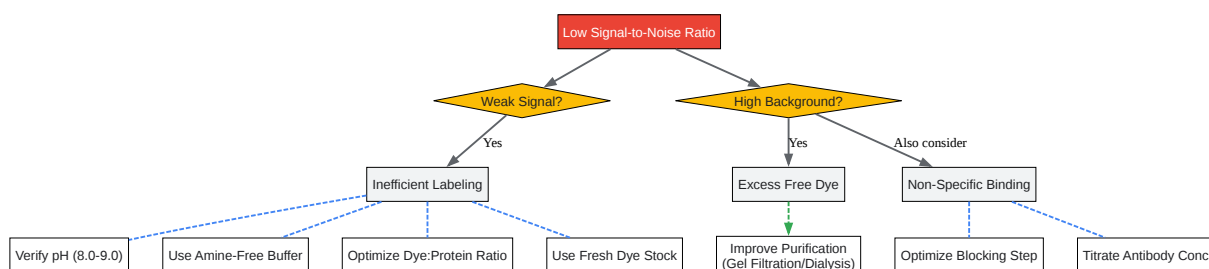
- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for Atto 565).
- The DOL can be calculated using the Beer-Lambert law and the extinction coefficients for the antibody and Atto 565. A correction factor for the dye's absorbance at 280 nm should be applied.

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for labeling an antibody with **Atto 565 NHS ester**.



[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for a low signal-to-noise ratio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ATTO 565 NHS ester | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. atto-tec.com [atto-tec.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Atto 565 NHS ester BioReagent, suitable for fluorescence, $\geq 90\%$ (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. atto-tec.com [atto-tec.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 16. ATTO-TEC GmbH - Technical Questions [atto-tec.com]
- To cite this document: BenchChem. [Improving signal-to-noise ratio with Atto 565 NHS ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136079#improving-signal-to-noise-ratio-with-atto-565-nhs-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com